molecular formula C11H22O3Si B1591136 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane CAS No. 97802-57-8

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Cat. No.: B1591136
CAS No.: 97802-57-8
M. Wt: 230.38 g/mol
InChI Key: SLQTWNAJXFHMHM-UHFFFAOYSA-N
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Description

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is a versatile organosilicon compound known for its epoxy functional group and silane structure. This compound is widely used in various industrial applications, including coatings, adhesives, and sealants, due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

Pharmacokinetics

While specific ADME properties for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane suggests that it may have good bioavailability when used in applications involving organic materials.

Result of Action

The result of the action of This compound is the formation of a strong chemical bond between inorganic materials and organic polymers. This bond improves the adhesion between these materials, which can be beneficial in various applications, such as the production of coatings, sealants, and adhesives .

Biochemical Analysis

Biochemical Properties

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with other molecules. The epoxy ring in its structure reacts with hydroxyl groups on inorganic surfaces, while the dimethoxysilane functionality hydrolyzes in water to release methanol and generate silanol groups. These silanol groups can then condense with silanol groups on organic polymers, forming strong chemical bonds. This compound interacts with various enzymes and proteins that contain hydroxyl groups, facilitating the formation of stable complexes.

Cellular Effects

This compound influences various cellular processes by modifying cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance cell adhesion and proliferation by promoting the formation of stable bonds between cells and their extracellular matrix. This compound also affects cell signaling pathways by interacting with cell surface receptors and enzymes, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves forming covalent bonds between inorganic materials and organic polymers. The epoxy ring reacts with hydroxyl groups on the inorganic surface, while the hydrolyzed dimethoxysilane functionality reacts with silanol groups on the organic polymer. This creates a strong chemical linkage at the interface, enhancing the stability and functionality of the resulting complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and heat . Long-term studies have shown that this compound maintains its effectiveness in promoting cell adhesion and proliferation, although its activity may decrease slightly over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cell adhesion and proliferation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and inflammation . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors that contain hydroxyl groups. The compound’s epoxy ring reacts with these groups, forming stable complexes that influence metabolic flux and metabolite levels. This interaction can affect the overall metabolic activity of cells, leading to changes in energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic character allows it to diffuse through cell membranes, while its reactive groups facilitate binding to specific cellular components. This results in its localization and accumulation in certain cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, cell membrane, and extracellular matrix. Its activity and function are influenced by its localization, as the compound can interact with different biomolecules depending on its subcellular distribution. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its effectiveness in promoting cell adhesion and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane typically involves the reaction of 3,4-epoxycyclohexyl ethylamine with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure high purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants, precise temperature control, and efficient separation techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane undergoes various chemical reactions, including:

  • Oxidation: The epoxy group can be oxidized to form corresponding oxiranes.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.

Major Products Formed:

  • Oxidation: Oxiranes and other oxygen-containing compounds.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Siloxanes and other substituted silanes.

Scientific Research Applications

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is extensively used in scientific research due to its unique properties:

  • Chemistry: It serves as a coupling agent in the synthesis of epoxy resins and other polymers.

  • Biology: It is used in the modification of surfaces to enhance cell adhesion and proliferation.

  • Medicine: The compound is employed in the development of drug delivery systems and medical implants.

  • Industry: It is utilized in the production of coatings, adhesives, and sealants for various applications.

Comparison with Similar Compounds

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is compared with other similar compounds, highlighting its uniqueness:

  • 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Similar structure but lacks the methyl group, leading to different reactivity and applications.

  • 3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an epoxy group, resulting in different chemical properties and uses.

  • 3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it suitable for different polymerization reactions.

These compounds are used in various applications, but this compound stands out due to its unique combination of epoxy and silane functionalities, which provide superior adhesion and chemical resistance.

Properties

IUPAC Name

dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQTWNAJXFHMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC1CCC2C(C1)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563824
Record name Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97802-57-8
Record name Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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